molecular formula C11H9N3S B13890078 1-Benzyl-3-isothiocyanatopyrazole

1-Benzyl-3-isothiocyanatopyrazole

Cat. No.: B13890078
M. Wt: 215.28 g/mol
InChI Key: XMDCCIKCGQCLSC-UHFFFAOYSA-N
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Description

1-Benzyl-3-isothiocyanatopyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and an isothiocyanate group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isothiocyanatopyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzyl and isothiocyanate groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides. The isothiocyanate group is typically introduced by reacting the pyrazole derivative with thiophosgene or other isothiocyanate sources under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-isothiocyanatopyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isothiocyanate positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Benzyl halides, thiophosgene, and nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3-isothiocyanatopyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-isothiocyanatopyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

    1-Benzyl-3-isothiocyanato-1H-pyrazole: Similar structure but with different substitution patterns.

    1-Benzyl-3-isothiocyanato-4,5-dihydro-1H-pyrazole: A reduced form of the compound with different reactivity.

    1-Benzyl-3-isothiocyanato-1,2,4-triazole: A triazole analog with distinct chemical properties.

Uniqueness: 1-Benzyl-3-isothiocyanatopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

1-benzyl-3-isothiocyanatopyrazole

InChI

InChI=1S/C11H9N3S/c15-9-12-11-6-7-14(13-11)8-10-4-2-1-3-5-10/h1-7H,8H2

InChI Key

XMDCCIKCGQCLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)N=C=S

Origin of Product

United States

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